2-Amino-5-fluoro-4-nitrobenzoic acid
Overview
Description
2-Amino-5-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups
Mechanism of Action
Target of Action
It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors ofp38α mitogen-activated protein kinase (MAPK) . MAPKs play a crucial role in cellular signaling related to inflammation, cell differentiation, cell division, cell death, and tumorigenesis .
Mode of Action
Nitro compounds, such as this one, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets .
Biochemical Pathways
As a potential inhibitor of p38α mapk, it may impact the mapk signaling pathway . This pathway is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis .
Pharmacokinetics
Nitro compounds generally have high dipole moments and low volatility, which may influence their bioavailability .
Result of Action
As a potential inhibitor of p38α mapk, it may have effects on cellular signaling and processes such as inflammation and cell differentiation .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 2-Amino-5-fluoro-4-nitrobenzoic acid, can participate in various reactions including free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitro compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that nitro compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that nitro compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that nitro compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that nitro compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-fluoro-4-nitrobenzoic acid typically involves the nitration of 2-amino-5-fluorobenzoic acidThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, fluorination, and amination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-5-fluoro-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Amino-5-nitrobenzoic acid: Lacks the fluoro group, resulting in different chemical properties.
2-Fluoro-5-nitrobenzoic acid: Lacks the amino group, affecting its reactivity and applications.
2-Amino-4-fluoro-5-nitrobenzoic acid: A positional isomer with slightly different properties
Uniqueness: 2-Amino-5-fluoro-4-nitrobenzoic acid is unique due to the presence of both amino and fluoro groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-fluoro-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVJQGXIAONSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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